molecular formula C10H17NO4 B185937 (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid CAS No. 142723-69-1

(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid

Cat. No. B185937
CAS RN: 142723-69-1
M. Wt: 215.25 g/mol
InChI Key: SAPXWJIRFYUGTP-XPPMVYLVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via a visible-light photocatalyst in water . Another method involves the use of N-aryl amino acids with aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pentenoic acid backbone with a carbonyl amino group attached to the 4th carbon. The (2E,4S) notation indicates the stereochemistry of the molecule .


Chemical Reactions Analysis

Amino acids, which this compound is derived from, can undergo numerous chemical reactions. Two reactions of particular importance are peptide bond formation and cysteine oxidation .

Future Directions

The future directions in the study of this compound could involve exploring its potential applications, given its unique structure and the properties of similar compounds .

properties

IUPAC Name

(E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXWJIRFYUGTP-XPPMVYLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452169
Record name (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142723-69-1
Record name (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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